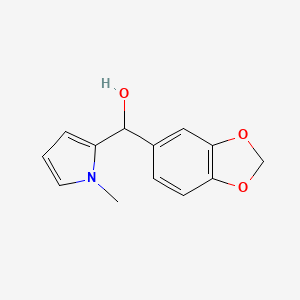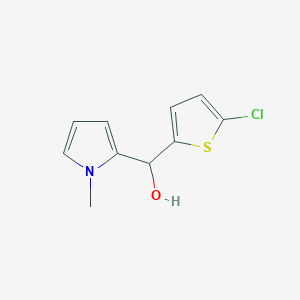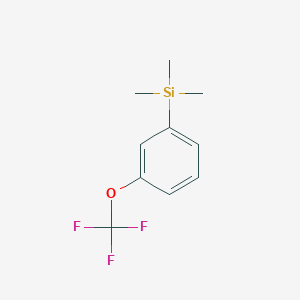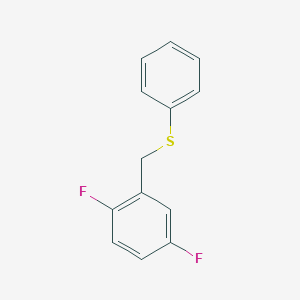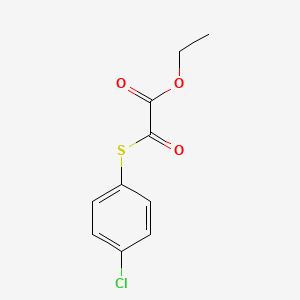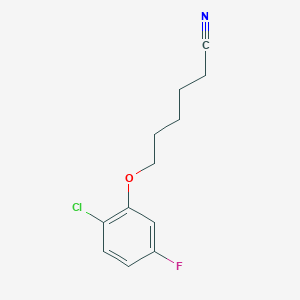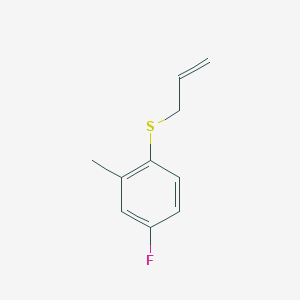
1-Allylsulfanyl-4-fluoro-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allylsulfanyl-4-fluoro-2-methylbenzene is an organic compound characterized by the presence of an allylsulfanyl group, a fluorine atom, and a methyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-4-fluoro-2-methylbenzene can be synthesized through a multi-step process involving the introduction of the allylsulfanyl group, fluorine atom, and methyl group onto the benzene ring. One common method involves the following steps:
Nucleophilic Substitution: Introduction of the fluorine atom via nucleophilic substitution using a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent.
Allylation: Introduction of the allylsulfanyl group through an allylation reaction using an allyl halide and a thiol compound under basic conditions.
Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using a methyl halide and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions: 1-Allylsulfanyl-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to remove the fluorine atom or reduce the allylsulfanyl group to an alkyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated compounds, alkylated products.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
1-Allylsulfanyl-4-fluoro-2-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Allylsulfanyl-4-fluoro-2-methylbenzene involves its interaction with molecular targets through various pathways. The allylsulfanyl group can undergo oxidation to form reactive intermediates that interact with biological molecules. The fluorine atom can enhance the compound’s stability and reactivity, while the methyl group can influence its lipophilicity and membrane permeability.
相似化合物的比较
1-Allylsulfanyl-4-chloro-2-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.
1-Allylsulfanyl-4-fluoro-2-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
1-Allylsulfanyl-4-fluoro-2-methylphenol: Similar structure but with a hydroxyl group instead of a methyl group.
Uniqueness: 1-Allylsulfanyl-4-fluoro-2-methylbenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its analogs
属性
IUPAC Name |
4-fluoro-2-methyl-1-prop-2-enylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FS/c1-3-6-12-10-5-4-9(11)7-8(10)2/h3-5,7H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACZJZVZGIHFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
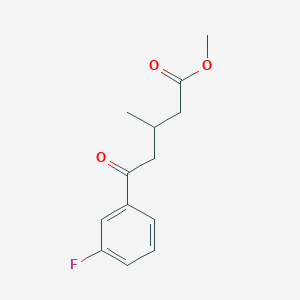
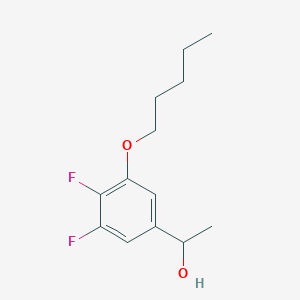
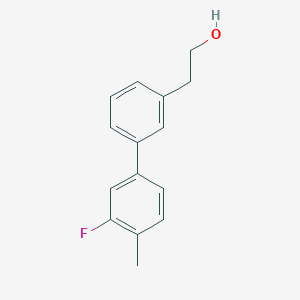

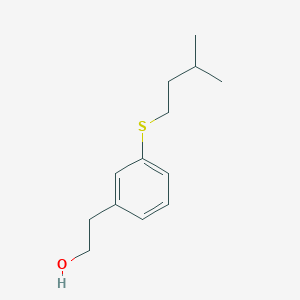
![2-[(Tetrahydrofurfuryloxy)methyl]thiophenol](/img/structure/B7994093.png)
